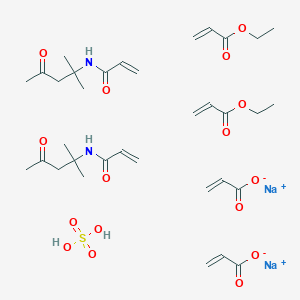

disodium;ethyl prop-2-enoate;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide;prop-2-enoate;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Polymyxin B sulfate is an antibiotic belonging to the polymyxin group, which is derived from the bacterium Bacillus polymyxa. It is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Polymyxin B sulfate is known for its potent antibacterial activity and is often used as a last-resort treatment for multidrug-resistant infections .

Preparation Methods

Polymyxin B sulfate is produced through a fermentation process involving the growth of Bacillus polymyxa. The fermentation broth is then subjected to various purification steps to isolate the active compound. The preparation involves the following steps:

Fermentation: is cultured in a suitable medium to produce polymyxin B.

Extraction: The fermentation broth is extracted to separate polymyxin B from the biomass.

Chemical Reactions Analysis

Polymyxin B sulfate undergoes several chemical reactions, including:

Oxidation: Polymyxin B can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the structure of polymyxin B, affecting its antibacterial activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Polymyxin B sulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the interactions of antibiotics with bacterial membranes.

Biology: Polymyxin B sulfate is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.

Medicine: It is employed in the development of new antibacterial therapies and in the treatment of multidrug-resistant infections.

Mechanism of Action

Polymyxin B sulfate exerts its antibacterial effects by binding to the lipid A portion of lipopolysaccharides in the outer membrane of gram-negative bacteria. This binding disrupts the integrity of the bacterial membrane, leading to increased permeability and cell death. The primary molecular targets are the phospholipids in the bacterial membrane, and the disruption of these targets results in the leakage of intracellular contents and subsequent bacterial lysis .

Comparison with Similar Compounds

Polymyxin B sulfate is often compared with colistin (polymyxin E), another member of the polymyxin group. Both compounds have similar antibacterial properties and mechanisms of action, targeting the bacterial membrane and causing cell death. they differ in their pharmacokinetics and toxicity profiles. Polymyxin B sulfate is less nephrotoxic compared to colistin, making it a preferred choice in certain clinical situations .

Similar Compounds

- Colistin (Polymyxin E)

- Polymyxin A

- Polymyxin C

- Polymyxin D

Polymyxin B sulfate stands out due to its potent antibacterial activity and relatively lower toxicity, making it a valuable option for treating multidrug-resistant infections .

Properties

Molecular Formula |

C34H54N2Na2O16S |

|---|---|

Molecular Weight |

824.8 g/mol |

IUPAC Name |

disodium;ethyl prop-2-enoate;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide;prop-2-enoate;sulfuric acid |

InChI |

InChI=1S/2C9H15NO2.2C5H8O2.2C3H4O2.2Na.H2O4S/c2*1-5-8(12)10-9(3,4)6-7(2)11;2*1-3-5(6)7-4-2;2*1-2-3(4)5;;;1-5(2,3)4/h2*5H,1,6H2,2-4H3,(H,10,12);2*3H,1,4H2,2H3;2*2H,1H2,(H,4,5);;;(H2,1,2,3,4)/q;;;;;;2*+1;/p-2 |

InChI Key |

PLOKOFODRFVIQY-UHFFFAOYSA-L |

Canonical SMILES |

CCOC(=O)C=C.CCOC(=O)C=C.CC(=O)CC(C)(C)NC(=O)C=C.CC(=O)CC(C)(C)NC(=O)C=C.C=CC(=O)[O-].C=CC(=O)[O-].OS(=O)(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.